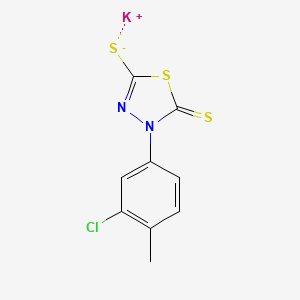
Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a chemical compound with the molecular formula C₉H₆ClKN₂S₃ and a molecular weight of 312.91 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a sulfanide group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol. This intermediate is then treated with potassium hydroxide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to a thiol or sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium [4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate]
- Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfonate
Uniqueness
Potassium [4-(3-chloro-4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanide and thiadiazole functionalities. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H6ClKN2S3 |
|---|---|
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
potassium;4-(3-chloro-4-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/C9H7ClN2S3.K/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12;/h2-4H,1H3,(H,11,13);/q;+1/p-1 |
InChI-Schlüssel |
OPZRALWDHYJNKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=S)SC(=N2)[S-])Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
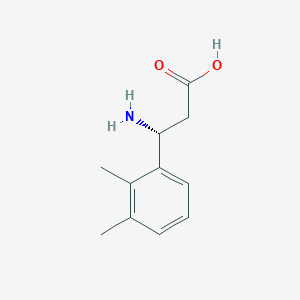
![([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
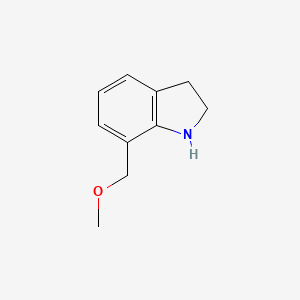

![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)
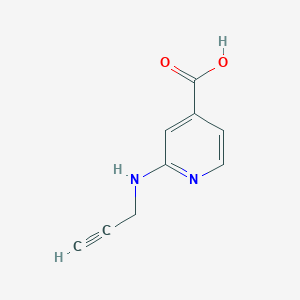
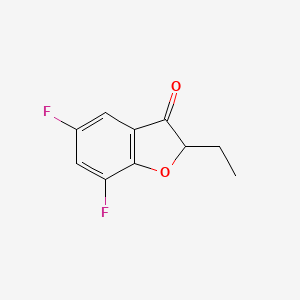
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
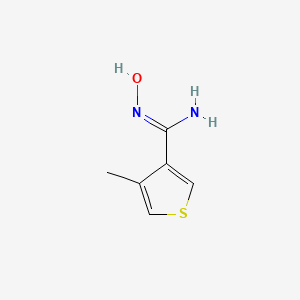
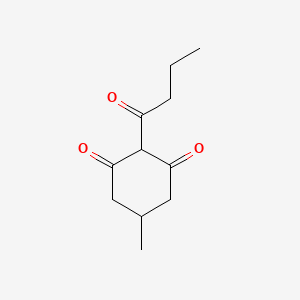
![({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene](/img/structure/B13300783.png)
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

